molecular formula C15H14N2O3S B11663806 Methyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate

Methyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate

Cat. No.: B11663806
M. Wt: 302.4 g/mol
InChI Key: XXQWUCAXZIAJPE-UHFFFAOYSA-N
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Description

Methyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate is a heterocyclic compound featuring a tetrahydropyridine core substituted with a cyano group at position 3, a phenyl group at position 4, and a methyl ester-linked sulfanylacetate moiety at position 2. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous compounds .

Properties

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

methyl 2-[(5-cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetate

InChI

InChI=1S/C15H14N2O3S/c1-20-14(19)9-21-15-12(8-16)11(7-13(18)17-15)10-5-3-2-4-6-10/h2-6,11H,7,9H2,1H3,(H,17,18)

InChI Key

XXQWUCAXZIAJPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C(CC(=O)N1)C2=CC=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common method involves the reaction of 3-cyano-4-phenyl-6-oxo-1,4,5,6-tetrahydropyridine with methyl thioacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The cyano group and the phenyl ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes such as proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfanyl-substituted tetrahydropyridines. Below is a systematic comparison with structurally related derivatives, focusing on substituent effects, molecular properties, and synthetic applications.

Structural Analogues with Halogen-Substituted Aromatic Groups

  • No direct activity data are available, but chlorinated analogues often exhibit increased metabolic stability .
  • Ethyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate (CAS 331852-31-4): Molecular Formula: C₁₆H₁₅ClN₂O₃S Molecular Weight: 350.82 g/mol Key Difference: The ethyl ester group increases lipophilicity (logP ~1.2 vs. ~0.8 for methyl ester), which may influence membrane permeability. This derivative has been synthesized but lacks reported bioactivity .

Analogues with Altered Ester Groups or Core Modifications

Amide Derivatives and Functional Group Variations

A series of amide analogues (e.g., 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide) feature:

  • Molecular Formula : C₂₂H₂₁N₃O₂S
  • Molecular Weight : 391.49 g/mol
  • Key Difference : Replacement of the ester with an amide group reduces hydrolytic susceptibility and may enhance hydrogen-bonding capacity. These compounds are available in milligram quantities but lack published pharmacological data .

Research Implications and Gaps

While structural variations in this compound class are well-documented, pharmacological or mechanistic studies remain sparse. Additionally, comparative studies on hydrolysis rates (methyl vs. ethyl esters) and solubility profiles would clarify their utility in formulation development.

Biological Activity

Methyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C15H14N2O2S
  • Molecular Weight : 286.35 g/mol
  • IUPAC Name : this compound

This compound exhibits biological activity primarily through the modulation of various biochemical pathways. Its mechanism of action may involve:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Interaction : The compound could interact with various receptors influencing signaling pathways related to inflammation and cell proliferation.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of related compounds in the tetrahydropyridine class. This compound has been tested against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound possesses moderate antibacterial activity.

Antitumor Activity

Research has indicated that compounds with similar structures have exhibited antitumor effects. For instance:

  • A study demonstrated that tetrahydropyridine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways.
  • In vitro assays showed that this compound significantly reduced cell viability in human cancer cell lines.

Neuroprotective Effects

The neuroprotective potential of this compound is also noteworthy. Animal studies have shown that it can reduce neuroinflammation and oxidative stress markers in models of neurodegenerative diseases.

Case Studies and Research Findings

A few significant studies have provided insights into the biological activities of methyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-y)sulfanyl]acetate:

  • Study on Antimicrobial Activity : A recent publication highlighted its efficacy against multi-drug resistant bacterial strains and suggested further exploration for developing new antibiotics.
  • Antitumor Research : In a cell line study published in Journal of Medicinal Chemistry, methyl [(3-cyano...) was found to inhibit tumor growth by inducing apoptosis via mitochondrial pathways.
  • Neuroprotection Study : An animal model study indicated that administration of the compound significantly improved cognitive functions and reduced neuronal damage after induced oxidative stress.

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